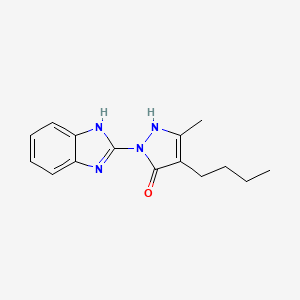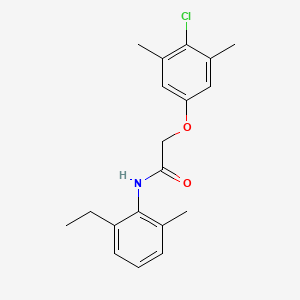
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons in the substantia nigra of the brain. This property has made MPTP a valuable tool for researchers studying Parkinson's disease and other disorders of the nervous system.
Mécanisme D'action
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is converted into a toxic metabolite called MPP+ in the brain, which selectively damages dopaminergic neurons by inhibiting complex I of the electron transport chain. This leads to the accumulation of reactive oxygen species and oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons by N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide leads to a decrease in dopamine levels in the brain, resulting in motor impairments and other symptoms characteristic of Parkinson's disease. N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to cause changes in other neurotransmitter systems, including the serotonin and noradrenaline systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide is a valuable tool for studying Parkinson's disease and other disorders of the nervous system in animal models. However, there are limitations to its use, including the fact that it does not fully replicate the complexity and variability of human disease. Additionally, the toxicity of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can pose risks to researchers and animals working with the compound.
Orientations Futures
There are many potential future directions for research involving N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential treatments and therapies. Additionally, researchers may continue to study the mechanisms of N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide toxicity and explore ways to mitigate its harmful effects.
Méthodes De Synthèse
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of piperazine with various reagents such as acrylonitrile and thionyl chloride. The resulting product can then be further modified to create N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively used in scientific research to create animal models of Parkinson's disease. By selectively destroying dopaminergic neurons in the substantia nigra, N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide can replicate many of the symptoms and characteristics of Parkinson's disease in animals. This has allowed researchers to study the disease in a controlled environment and test potential treatments and therapies.
Propriétés
IUPAC Name |
N-(2-methylprop-2-enyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-8(2)7-11-9(13)12-5-3-10-4-6-12/h10H,1,3-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUKVZDJXXTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-2-propen-1-yl)-1-piperazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)



![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)